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Compound of Interest

Compound Name: vU0467319

Cat. No.: B15606161

An In-depth Look at the Discovery and Preclinical Development of a Promising Alzheimer's
Disease Candidate

VU0467319, a novel M1 muscarinic acetylcholine receptor (mNAChR) positive allosteric
modulator (PAM), has emerged from a dedicated research effort to address the cognitive
deficits associated with Alzheimer's disease and other CNS disorders. This technical guide
delves into the early development history of VU0467319, from its conceptualization to its
advancement into investigational new drug (IND)-enabling studies and Phase I clinical trials.
The journey of VU0467319 underscores a strategic approach to drug discovery, prioritizing high
selectivity and a favorable safety profile to overcome the challenges that have plagued
previous attempts to modulate the cholinergic system.

From a Reactive Hit to a Refined Candidate: The
Discovery Pathway

The development of VU0467319 originated from a high-throughput screening campaign that
identified an isatin derivative, VU0119498, as a PAM of Gg-coupled mAChRs (M1, M3, and
M5).[1][2] While this initial hit lacked M1 agonism, a desirable trait to avoid cholinergic side
effects, it suffered from pan-Gq activity and the presence of a reactive isatin moiety, making it
an unsuitable lead compound.[1][2] Medicinal chemistry efforts focused on eliminating the
undesirable isatin group and optimizing for M1 selectivity. This led to the development of
ML137, a selective M1 PAM with minimal agonism, achieved through modifications to the
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southern benzyl tail of the lead compound.[1][2] Further optimization of this scaffold culminated
in the discovery of VU0467319, a clinical candidate with a superior overall profile.[1][2]
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Roadmap to the discovery of VU0467319.

In Vitro Pharmacology: Potency, Selectivity, and
Mechanism of Action

VU0467319 is characterized as a moderately potent M1 PAM with minimal intrinsic agonist
activity.[1][2][3][4][5] This profile was intentionally pursued to avoid the overstimulation of the
M1 receptor, a phenomenon linked to adverse cholinergic effects observed with earlier M1
agonists.[1][2] The compound demonstrates high selectivity for the M1 receptor over other
muscarinic receptor subtypes (M2-M5).[1][6]

Cynomolgus
Parameter Human Rat Mouse
Monkey

492 + 2.9 nM[1]
M1 PAM EC50 398+ 195 nM[1] 728 +184nM[1] 374 nM[1]

[21(3][4][5]

% ACh Max 71.3 £ 9.9%[1][2]
81.3 £ 11.3%[1] 55.9 + 5.6%[1] 57.8%][1]

Response [3][4][5]
M1 Agonism > 30 uM[1][2][3]
EC50 [4][5][6]
M2-M5 PAM 30 pM[L][6] 30 UM[1]

> > - -
EC50 H H
[B-arrestin2
Recruitment 890 nM[1][2] - - -
EC50

Table 1: In Vitro
Potency and
Selectivity of
VU0467319

Across Species.

Experimental Protocols:
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e Calcium Mobilization Assay: To determine the PAM and agonist activity of VU0467319,
calcium mobilization assays were performed in cell lines expressing human, rat, mouse, or
cynomolgus monkey M1-M5 receptors. For PAM determination, increasing concentrations of
VU0467319 were added approximately 2 minutes before the addition of an EC20
concentration of acetylcholine (ACh). The resulting calcium flux was measured and
normalized to the maximal response induced by ACh alone.[1]

» Radioligand Binding Assay: To confirm an allosteric mechanism of action, competitive
radioligand binding assays were conducted. VU0467319 (up to 30 uM) was tested for its
ability to displace the orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) from
muscarinic receptors. The lack of displacement indicated that VU0467319 does not bind to
the same site as the orthosteric ligand.[1][2]

Protein Kinase C
Activation

Acetylcholine (ACh) Binds to
Orthosteric Agonist w
Binds to

VU0467319 Allosteric Site |-
Positive Allosteric Modulator

Activates Activates

M1 Receptor

Intracellular Ca2+
Release

Click to download full resolution via product page
M1 receptor signaling pathway modulated by VU0467319.

Drug Metabolism and Pharmacokinetics (DMPK)

A favorable DMPK profile was crucial for the advancement of VU0467319. The compound
exhibited good central nervous system (CNS) penetration and pharmacokinetic properties
across multiple species, suggesting its potential for oral administration and effective target
engagement in the brain.[1][2][3][4][5]
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Clp

Vss
Species Route T1/2 (h) (mL/min %F Kp Kp,uu
(LIkg)

Ikg)
Mouse IV/PO 4.1[1] 25.4[1] 0.67[1] 80[1] 0.77[1][2]1  1.3[1][2]
Rat IV/IPO 3.0[1] 3.0[1] 93[1] 0.64[1][2] 0.91[1][2]
Dog IV/PO 7.5[1] 4.0[1] 2.2[1] 100[1] - -
Cynomol
gus IV/IPO 4.3[1] 3.3[1] 59[1] - -
Monkey
Table 2:
In Vivo
Pharmac
okinetic
Paramet
ers of
VU04673
19.
Species Plasma fu Brain Homogenate fu
Mouse 0.028[1] 0.048[1]
Rat 0.028[1] 0.040[1]
Dog 0.076[1]
Cynomolgus Monkey 0.059[1]
Human 0.034[1]

Table 3: In Vitro Plasma and
Brain Tissue Binding of
VU0467319.

Preclinical Efficacy and Safety
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VU0467319 demonstrated robust efficacy in preclinical models of cognition.[1][2][3] Importantly,
and in stark contrast to earlier M1 agonists, it did not induce the typical cholinergic adverse
effects, often referred to by the acronym SLUDGE (salivation, lacrimation, urination, defecation,
gastrointestinal distress, and emesis).[1][2] This favorable safety profile was observed in mice,
rats, dogs, and non-human primates.[1][2][3] The absence of these side effects, even after 4-
week GLP toxicology studies in rats and dogs, was a critical factor in its progression to human
trials.[1][2][3]

Advancement to Clinical Trials

Based on its promising preclinical profile, VU0467319 advanced into a Phase | single
ascending dose (SAD) clinical trial (NCT03220295).[1][2][3] The trial in healthy volunteers
confirmed the favorable safety profile, with no cholinergic adverse effects observed.[1][2][3]
Furthermore, signals of target engagement were detected at the highest doses tested,
providing early validation of the therapeutic concept in humans.[1][2][3]
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Logical workflow of VU0467319's progression.
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In conclusion, the early development of VU0467319 represents a significant advancement in
the pursuit of a safe and effective treatment for cognitive impairment. By focusing on a
pharmacological profile of selective M1 positive allosteric modulation with minimal agonism,
researchers have successfully navigated the historical pitfalls of cholinergic drug development.
The comprehensive preclinical data, coupled with the promising results from the initial human
trial, establish VU0467319 as a compelling candidate for further clinical investigation in
Alzheimer's disease and related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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